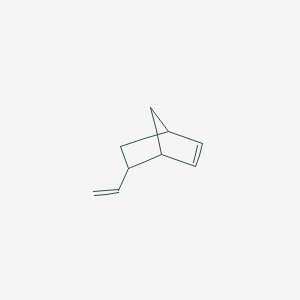

5-Vinyl-2-norbornene

Descripción

Significance of VNB in Polymer Chemistry and Materials Science

VNB is a key monomer in the synthesis of polymers and copolymers used in diverse applications, including elastomers, engineering plastics, coatings, and materials for gas separation membranes. smolecule.comnih.gov The ability to incorporate VNB into polymer chains allows for the fine-tuning of material properties such as thermal stability, mechanical strength, and gas permeability. nih.govuva.esresearchgate.net Its derivatives are also explored in fields like microelectronics and as potential components in high-energy-density fuels. researchgate.netd-nb.info

Overview of VNB's Dual Reactivity in Polymerization

The presence of two distinct double bonds in VNB leads to dual reactivity in polymerization processes. smolecule.com This allows for different polymerization mechanisms to selectively target either the endocyclic or exocyclic double bond, leading to polymers with varied architectures and functionalities. uva.esresearchgate.net

The endocyclic double bond within the norbornene ring is characterized by significant ring strain. nih.gov This strain makes it highly reactive towards certain polymerization mechanisms, particularly ring-opening metathesis polymerization (ROMP) and some types of addition polymerization. smolecule.comscirp.orgresearchgate.net Polymerization through the endocyclic double bond typically results in the ring-opening of the norbornene unit, forming a polymer backbone containing residual double bonds from the opened rings. smolecule.com

The exocyclic vinyl group in VNB provides another reactive site for polymerization. smolecule.comresearchgate.net This double bond can undergo addition polymerization, similar to common vinyl monomers. smolecule.com Selective polymerization through the exocyclic vinyl group, while preserving the strained endocyclic double bond, allows for the creation of polymers with a polynorbornene backbone and pendant vinyl groups. uva.esresearchgate.net These pendant vinyl groups can then be utilized for post-polymerization modification, introducing further functionality to the polymer. uva.esresearchgate.net However, the exocyclic vinyl group can also pose challenges in some polymerization systems, potentially acting as a chain transfer site or causing steric hindrance. nih.govresearchgate.net

Strained Endocyclic Double Bond Reactivity

Historical Context of Norbornene Derivatives in Polymer Synthesis

Norbornene and its derivatives have a rich history in polymer synthesis, dating back several decades. The strained bicyclic structure of norbornene makes it a highly reactive monomer for various polymerization techniques, including addition polymerization and ROMP. nih.govresearchgate.net This reactivity has led to the development of a wide range of polynorbornenes with unique properties, such as high glass transition temperatures, thermal stability, and transparency, making them suitable for demanding applications. uva.esresearchgate.netresearchgate.net VNB, as a substituted norbornene, builds upon this legacy, offering additional complexity and opportunities for designing advanced polymeric materials.

Isomeric Considerations: endo and exo Isomers of VNB

5-Vinyl-2-norbornene (B46002) exists as two main stereoisomers: endo and exo. fishersci.nowikipedia.org These isomers differ in the orientation of the vinyl group relative to the bicyclic ring system. In the endo isomer, the vinyl group is oriented towards the shorter bridge of the norbornene ring, while in the exo isomer, it is oriented away from it. oup.com Commercial VNB is typically available as a mixture of these endo and exo isomers. sigmaaldrich.comwikipedia.orgrsc.org

The synthesis of VNB is commonly achieved through the Diels-Alder reaction between cyclopentadiene (B3395910) and butadiene. wikipedia.org This reaction typically yields a mixture of the endo and exo isomers, with the endo isomer often being the kinetically favored product under certain conditions. scirp.orgnih.gov

Separating the endo and exo isomers of VNB in pure form can be challenging. While techniques like preparative gas chromatography have been used, obtaining large quantities of pure isomers can be difficult. oup.com Research has explored alternative synthetic routes and isolation methods to obtain the pure isomers stereoselectively, which is important because the reactivity and polymerization behavior of the endo and exo isomers can differ. researchgate.netscirp.orgoup.com For example, the exo isomer of certain norbornene derivatives has shown higher reactivity in living ROMP compared to the endo isomer. scirp.org Achieving stereoselective synthesis or effective separation is crucial for controlling the structure and properties of polymers derived from VNB.

Here is a table summarizing some key properties of VNB:

| Property | Value | Source |

| Empirical Formula | C₉H₁₂ | sigmaaldrich.com |

| Molecular Weight | 120.19 g/mol | sigmaaldrich.com |

| CAS Number | 3048-64-4 | sigmaaldrich.com |

| Boiling Point | 141 °C | sigmaaldrich.comfishersci.ca |

| Melting Point | -80 °C | sigmaaldrich.comfishersci.ca |

| Density | 0.841 g/mL at 25 °C | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| PubChem CID | 18273 | fishersci.cafishersci.no |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-ethenylbicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYHZQLKOKTDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC2CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30604-01-4 | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30604-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029250 | |

| Record name | Vinylnorbornene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylnorbornene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.0 [mmHg] | |

| Record name | Vinylnorbornene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3048-64-4, 23890-32-6, 25093-48-5, 117110-17-5, 117110-18-6 | |

| Record name | 5-Vinyl-2-norbornene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3048-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylnorbornene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Vinylnorborn-2-ene, exo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023890326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Vinylnorborn-2-ene, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025093485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-. (1R,4S,5R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117110175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-, (1R,4S,5S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117110186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Vinyl-2-norbornene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylnorbornene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-vinylnorborn-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLNORBORNENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 5 Vinyl 2 Norbornene

Diels-Alder Reaction-Based Synthesis

The primary and most economically significant method for synthesizing 5-vinyl-2-norbornene (B46002) is the Diels-Alder reaction. ccspublishing.org.cn This cycloaddition reaction involves the [4+2] coupling of a conjugated diene with a dienophile.

Cyclopentadiene (B3395910) and 1,3-Butadiene (B125203) as Precursors

The synthesis of VNB is achieved through the Diels-Alder reaction between cyclopentadiene (CPD) and 1,3-butadiene (BD). ccspublishing.org.cngoogle.com In this reaction, cyclopentadiene acts as the diene and 1,3-butadiene acts as the dienophile. ccspublishing.org.cn

Cyclopentadiene is often generated in situ by the thermal cracking (retro-Diels-Alder reaction) of its dimer, dicyclopentadiene (B1670491) (DCPD). google.comintratec.us Dicyclopentadiene is a readily available and more stable form of cyclopentadiene. wikipedia.org The liberated cyclopentadiene then reacts with 1,3-butadiene to form this compound. google.comintratec.us

Optimization of Reaction Conditions

Optimizing the Diels-Alder reaction for VNB synthesis is crucial due to the potential for side reactions involving the highly reactive starting materials, which can act as both dienes and dienophiles. ccspublishing.org.cnresearchgate.net This can lead to the formation of various by-products, reducing the yield and selectivity of VNB. ccspublishing.org.cnresearchgate.net

Temperature plays a significant role in the yield and selectivity of the Diels-Alder reaction. While specific detailed data tables on temperature effects were not consistently available across the search results, the general principle is that higher temperatures can increase reaction rates but also promote the formation of unwanted by-products and can lead to the thermal isomerization of the endo isomer of VNB. latech.edu Conversely, lower temperatures may result in slower reaction rates. Finding an optimal temperature is necessary to balance reaction speed and selectivity. One source mentions an optimal temperature of 205°C when using supercritical CO₂ as a solvent.

The choice of solvent significantly impacts the efficiency and selectivity of the Diels-Alder reaction for VNB synthesis. Traditional methods often employ large amounts of organic solvents and/or polymerization inhibitors to suppress side reactions. ccspublishing.org.cnrhhz.net

Supercritical carbon dioxide (scCO₂) has emerged as an efficient and environmentally benign alternative solvent for this reaction. researchgate.netrhhz.netresearchgate.net The use of scCO₂ can lead to satisfactory yields and high selectivity for VNB, even in the absence of polymerization inhibitors. ccspublishing.org.cnresearchgate.netresearchgate.netepa.gov scCO₂ is believed to act as both a solvent and a thinner, which helps to suppress undesirable side reactions such as polymerization and the formation of by-products. researchgate.netrhhz.net Studies have investigated the effect of CO₂ density on the reaction, finding that a density of 0.25 g/cm³ was suitable in one reported method. rhhz.net Nonpolar solvents like hexane (B92381) have been shown to be advantageous compared to polar solvents such as THF and methanol, which resulted in lower conversion of cyclopentadiene and lower yields of VNB. rhhz.net

| Solvent System | Cyclopentadiene Conversion (%) | VNB Yield (%) | THI Yield (%) | Unidentified Compounds Yield (%) |

| Supercritical CO₂ (0.25 g/cm³) | ~46 rhhz.net | ~25 rhhz.net | ~18 rhhz.net | ~6 rhhz.net |

| Hexane | 59 rhhz.net | 22 rhhz.net | - | - |

| THF | 43 rhhz.net | 15 rhhz.net | 18 rhhz.net | - |

| Methanol | 24 rhhz.net | 9 rhhz.net | 10 rhhz.net | - |

Note: Data is approximate and compiled from textual descriptions in the source. rhhz.net

Strategies to control by-product formation include the use of polymerization inhibitors google.com and optimization of reaction conditions such as temperature, pressure, and solvent choice. rhhz.net The use of supercritical carbon dioxide as a solvent has been reported to suppress the formation of these undesired by-products, leading to higher selectivity for VNB. researchgate.netrhhz.net Continuous reactor systems have also been investigated as a means to improve selectivity and conversion. researchgate.net

Solvent Effects, including Supercritical Carbon Dioxide (scCO2)

Alternative Synthetic Routes

While the Diels-Alder reaction is the predominant method, alternative synthetic routes to this compound have been explored. One such route involves the isomerization of 5-ethylidene-2-norbornene (ENB) to VNB. ENB is another important monomer used in the production of ethylene-propylene rubber. researchgate.net This isomerization can be catalyzed by systems such as alkali metal hydrides and amines.

Radiation-Induced Polymerization from Precursors

Radiation-induced polymerization offers a method for the synthesis of this compound (VNB) from its precursors. Gamma radiation, specifically from a ⁶⁰Co source, has been shown to induce polymerization processes involving VNB and related bicyclic dienes researchgate.net. Studies have investigated the effect of γ-irradiation on individual VNB and 5-ethylidene-2-norbornene (ENB), as well as their dilute solutions in various solvents such as heptane, cyclohexane (B81311), and benzene (B151609) researchgate.net.

In the case of individual VNB, polymerization initiated by γ-irradiation involves both C=C bonds within the molecule and leads to norbornene ring opening researchgate.net. This contrasts with the polymerization of individual ENB under γ-irradiation, where only the exo-cyclic C=C bond participates, and the norbornene ring remains intact researchgate.net.

When VNB is in solution, the polymerization mechanism can be influenced by the solvent. For instance, polymerization during γ-irradiation of VNB in benzene solution proceeds via the addition of benzene radicals to the endo-cyclic C=C bond of VNB researchgate.net. In cyclohexane solutions, the process involves the activation of diene molecules through the transfer of positive charge from the solvent molecule researchgate.net.

Research using γ-irradiated solutions of VNB in CCl₄ has also explored the interconversion of endo- and exo-VNB isomers researchgate.net. A proposed scheme for VNB transformations in this context involves the intermediate formation of cyclic and distonic forms of VNB radical cations researchgate.net. The structural similarity between the radical cation distonic form and the VNB homopolymer suggests that VNB polymerization can occur via a radical cation mechanism during γ-irradiation researchgate.net.

Detailed research findings on the radiation-chemical behavior of VNB and ENB have provided insights into the initial radiation-chemical yields of diene conversion. For individual dienes, high initial radiation-chemical yields indicate the occurrence of chain polymerization processes researchgate.net.

The following table summarizes some reported initial radiation-chemical yields of diene consumption during γ-irradiation:

| Diene | Solvent | Initial Radiation-Chemical Yield (G₀, mol/100 eV) | Reference |

| VNB | Individual | 640 | researchgate.net |

| ENB | Individual | 360 | researchgate.net |

| VNB | Cyclohexane | Data not explicitly provided for specific concentration in snippet | researchgate.net |

| VNB | Benzene | Data not explicitly provided for specific concentration in snippet | researchgate.net |

These data highlight the significant conversion of VNB and ENB induced by γ-irradiation, particularly in their individual states, indicative of efficient chain polymerization pathways.

Polymerization Mechanisms and Kinetics of 5 Vinyl 2 Norbornene

Ring-Opening Metathesis Polymerization (ROMP) of VNB

ROMP is a chain-growth polymerization technique that converts strained cyclic olefins into unsaturated polymeric materials. rsc.orgillinois.edunih.govmdpi.com The driving force for ROMP is the relief of ring strain in the cyclic monomer. illinois.edu The mechanism generally involves a transition metal alkylidene catalyst initiating the reaction by coordinating with the cyclic olefin, followed by a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate. illinois.edunih.govmdpi.com This intermediate then undergoes cycloreversion, generating a new alkylidene and incorporating the monomer into the growing polymer chain. illinois.edunih.govmdpi.com This process propagates until monomer consumption is complete or the reaction is terminated. nih.gov

VNB can undergo ROMP, leading to polymers with a backbone containing double bonds derived from the opened norbornene ring and pendant vinyl groups. acs.org ROMP of VNB can be used to produce homopolymers or copolymers with other cyclic olefins like norbornene.

Catalytic Systems for ROMP

A wide range of transition metal complexes can catalyze ROMP, with systems based on molybdenum, tungsten, and ruthenium being particularly prominent. rsc.orgnih.govnih.govmdpi.com These catalysts can be broadly classified into ill-defined systems, where the active species are generated in situ, and well-defined alkylidene complexes. nih.govmdpi.com

Tungsten-based catalysts, particularly high-valent halides like WCl₆, have been historically used in ROMP, often requiring activation by organometallic co-catalysts. nih.govnih.gov More recently, bimetallic complexes with metal-metal bonds have been explored for ROMP due to their potential for more precise stereocontrol. nih.govmdpi.com For instance, the ditungsten complex Na[W₂(μ-Cl)₃Cl₄(THF)₂]·(THF)₃ (1) has been shown to be an efficient initiator for the ROMP of norbornene and some derivatives, including VNB, at room temperature. nih.govmdpi.comresearchgate.net The addition of a co-initiator like phenylacetylene (B144264) can enhance the catalytic activity and maintain high cis-stereoselectivity with this catalyst system. nih.gov

Ruthenium-based catalysts are widely used in ROMP due to their robustness and tolerance towards various functional groups. rsc.org Commercially available Grubbs catalysts, such as the second and third generations, are frequently employed for polymerization reactions. rsc.org These catalysts are known to initiate ROMP via a chain-growth mechanism. rsc.org Ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands have also demonstrated good catalytic activities as precursors in ROMP of norbornene. cdmf.org.br Acid activation can enhance the catalytic activities of certain ruthenium alkylidene complexes for olefin metathesis reactions, including ROMP. google.com

Molybdenum-based catalysts are also significant in ROMP. rsc.orgnih.govmdpi.com Well-defined molybdenum imido alkylidene complexes of the type Mo(CHR')(NAr)(OR)₂ are known catalysts for metathesis reactions, including ROMP of cyclic olefins like norbornenes. uwindsor.ca The reactivity of these catalysts can be influenced by the electronic properties of the alkoxide ligands; more electron-withdrawing alkoxides generally lead to more electrophilic metals and higher catalyst activity. uwindsor.ca

Ruthenium-Based Catalysts (e.g., Hoveyda-Grubbs Complexes)

Selectivity and Control in ROMP

Controlling the selectivity during VNB polymerization is crucial due to the presence of two distinct double bonds. In ROMP of VNB, the primary reaction typically occurs at the more strained endocyclic double bond of the norbornene ring. researchgate.netfao.org

A key aspect of ROMP of VNB is the ability to preserve the exocyclic pendant vinyl group. fao.orgacs.org Many catalytic systems for ROMP of norbornene derivatives, including those used for VNB, are designed to selectively polymerize the strained cyclic olefin while leaving the less strained vinyl group intact. researchgate.netfao.org This selective polymerization allows for the incorporation of reactive vinyl functionalities into the polymer backbone, which can be utilized for subsequent post-polymerization modifications or cross-linking reactions. researchgate.netaip.orgresearchgate.net While the norbornene double bond undergoes ring-opening, the vinyl group remains as a pendant substituent along the polymer chain. researchgate.netfao.org However, the pendant vinyl group can potentially participate in chain transfer reactions or slow down the catalyst due to steric hindrance or coordination, which can pose challenges in achieving high molecular weights and controlled polymerization. researchgate.net Despite these challenges, catalytic systems have been developed that enable the homopolymerization of VNB with preservation of the exocyclic double bond, yielding high molecular weight polymers. rsc.org

Reversible Deactivation Chain-Transfer Monomer (RDCTM) Strategy in ROMP

The use of 5-vinyl-2-norbornene (B46002) as a reversible deactivation chain-transfer monomer (RDCTM) in Ring-Opening Metathesis Polymerization has emerged as a significant strategy for synthesizing branched polymers with controlled chain structures acs.orgacs.orgresearchgate.net. This approach leverages the dual nature of VNB, where the strained norbornene ring undergoes ROMP while the exocyclic vinyl group acts as a chain-transfer agent acs.org. This allows for facile quasiliving polymerization, enabling control over molecular weight and the creation of complex architectures like branched block copolymers acs.org.

α-Addition Cross-Metathesis Mechanism

Detailed analysis of the RDCTM strategy with VNB in ROMP has revealed that the terminal alkene of VNB primarily undergoes α-addition throughout the cross-metathesis process acs.org. This specific addition mechanism is crucial for the chain-transfer event, facilitating the controlled growth and branching of the polymer chains . The α-addition cross-metathesis mechanism allows the vinyl group to effectively mediate chain transfer without terminating the living nature of the ROMP, thus enabling the synthesis of polymers with defined branching acs.org.

Control of Polymer Topology and Branch Distribution

The RDCTM strategy utilizing VNB offers a versatile method for controlling polymer topology and branch distribution acs.orgacs.orgresearchgate.net. By incorporating VNB into the ROMP, researchers can introduce controlled branching points along the polymer backbone . Tuning parameters such as the concentration of VNB relative to other monomers can influence the frequency and distribution of branches acs.org. This control over molecular architecture is valuable for tailoring polymer properties for specific applications acs.orgresearchgate.net. The ability to tune reactivity ratios during copolymerization with VNB allows for observation and control of the change in branch distribution at a molecular level acs.org.

Addition Polymerization of VNB

Addition polymerization of this compound typically involves the selective polymerization of the more strained endocyclic double bond of the norbornene moiety, leaving the exocyclic vinyl group intact as a pendant substituent along the polymer chain researchgate.netresearchgate.netresearchgate.net. This results in polymers with a saturated cyclic backbone and reactive vinyl side groups, which can be further modified aip.orgaip.org. Addition polymerization of substituted norbornene derivatives like VNB can be challenging compared to the parent norbornene rsc.orgresearchgate.netrsc.org. However, significant advancements have been made in developing catalytic systems that efficiently promote the addition polymerization of VNB, leading to high molecular weight polymers researchgate.netrsc.orgresearchgate.net.

Catalytic Systems for Addition Polymerization

Various catalytic systems have been developed for the addition polymerization of VNB, with a strong focus on transition metal complexes rsc.orgwikipedia.orgfishersci.noamericanelements.comwikipedia.orgfishersci.co.uksynor-chemicals.com. These catalysts play a critical role in initiating and controlling the polymerization process, influencing factors such as activity, selectivity towards the endocyclic double bond, molecular weight, and polymer architecture aip.orgrscf.ru.

Palladium-Based Catalysts (e.g., Pd-N-heterocyclic carbene complexes, Pd(OAc)2, Pd(dibenzylideneacetone)2, [Ph2C(Flu)(Cp)]ZrCl2)

Palladium-based catalysts are among the most effective systems for the addition polymerization of this compound rsc.orgwikipedia.orgfishersci.noamericanelements.comfishersci.co.uksynor-chemicals.com. These catalysts often exhibit high activity and selectivity, polymerizing the endocyclic double bond while preserving the exocyclic vinyl group aip.orgaip.orgrscf.ruresearchgate.net.

Specific palladium catalysts that have been successfully employed include:

Pd-N-heterocyclic carbene (NHC) complexes: These complexes, often used in combination with activators like borates or aluminum-organic compounds, have demonstrated extremely high activity and durability in the addition polymerization of VNB and other bifunctional norbornenes aip.orgaip.orgrscf.ruresearchgate.net. Activities higher than 1∙108 gpolymer/(molPd∙h) have been reported, with some catalysts active at very high monomer/Pd molar ratios rscf.ruresearchgate.net. The structure of the NHC ligand influences catalytic activity aip.org.

Pd(OAc)2 (Palladium(II) acetate): Palladium(II) acetate, often used as a precatalyst in multi-component systems, has been shown to catalyze the addition polymerization of norbornene derivatives, including VNB researchgate.netmdpi.com. A three-component system consisting of Pd(OAc)2, a phosphine (B1218219) (e.g., tricyclohexylphosphine), and a borate (B1201080) cocatalyst (e.g., NaBARF) has been used for the addition polymerization of VNB, yielding high molecular weight vinyl-addition-type polynorbornenes mdpi.com.

Pd(dibenzylideneacetone)2 (Pd(dba)2) and Pd2(dibenzylideneacetone)3 (Pd2(dba)3): These palladium(0) precursor complexes, when appropriately activated, can efficiently catalyze the addition polymerization of VNB researchgate.netresearchgate.netresearchgate.netfao.org. For instance, Pd(dibenzylideneacetone)2 activated with [CPh3][B(C6F5)4] in the presence of a phosphine has been shown to catalyze the regioselective homopolymerization of VNB through the endocyclic double bond researchgate.netresearchgate.netresearchgate.net. Pd2(dba)3 is also a widely used Pd(0) precursor in catalysis wikipedia.orgfishersci.co.uk.

Benzylic Palladium Complexes: Benzylic palladium complexes have been identified as suitable precatalysts for the vinylic addition polymerization of VNB, leading to high molecular weight polymers while preserving the pendant double bond rsc.orgresearchgate.netrsc.org. Highly active systems requiring only a few ppm of palladium have been developed rsc.org.

It is worth noting that while the outline lists "[Ph2C(Flu)(Cp)]ZrCl2" under Palladium-Based Catalysts, this compound is a Zirconium-based metallocene catalyst, not a palladium catalyst researchgate.netresearchgate.netuva.eshhu.depsu.edu. This catalyst system, typically activated with methylaluminoxane (B55162) (MAO), has been used for the copolymerization of ethylene (B1197577) with VNB, where VNB is incorporated selectively via its cyclic double bond researchgate.netresearchgate.nethhu.de.

Nickel-Based Catalysts (e.g., Nickel bis(acetylacetonate)/methylaluminoxane)

Regioselectivity of Polymerization (e.g., via Endocyclic Double Bond)

A critical aspect of VNB polymerization is the regioselectivity of monomer insertion, specifically which of the two double bonds participates in the chain growth. Research consistently indicates that addition polymerization of VNB, particularly with soluble late transition metal catalysts like palladium and certain metallocene-methylaluminoxane systems, predominantly occurs through the more strained endocyclic double bond of the norbornene ring uva.esacs.orgresearchgate.netresearchgate.net. This selective insertion leaves the exocyclic vinyl double bond as a pendant unsaturation on the polymer backbone uva.esacs.orgresearchgate.netresearchgate.net. This regioselectivity is highly valuable as it allows for subsequent functionalization of the pendant vinyl groups acs.orgresearchgate.netresearchgate.net.

For instance, studies using zirconocene/methylaluminoxane catalysts for the copolymerization of ethylene with VNB have demonstrated that VNB is incorporated selectively via the cyclic double bond acs.orgresearchgate.net. The unreacted vinyl double bond in the copolymer exists in both the 5-endo and 5-exo positions researchgate.net. Similarly, palladium-based catalysts, such as Pd(dibenzylideneacetone)₂ activated with [CPh₃][B(C₆F₅)₄] and a phosphine ligand, have been shown to catalyze the addition homopolymerization of VNB regioselectively through the endocyclic double bond, yielding high-molecular-weight polymers with intact pendant vinyl groups researchgate.net.

The preference for endocyclic double bond insertion is attributed to its higher ring strain compared to the exocyclic vinyl group researchgate.netrsc.org. This strain makes the endocyclic double bond more reactive towards insertion into the growing polymer chain catalyzed by certain transition metal complexes acs.org.

Influence of Monomer Concentration on Polymerization Rate and Molecular Weight

The concentration of the monomer, VNB, in the polymerization mixture can significantly influence both the rate of polymerization and the molecular weight of the resulting polymer. While specific detailed studies focusing solely on the effect of VNB concentration are limited in the provided context, general principles of polymerization kinetics and observations from copolymerization studies offer insights.

However, the relationship between monomer concentration and molecular weight can be more complex and depends on the specific polymerization mechanism and catalyst system. In some cases, higher monomer concentration can lead to higher molecular weights by favoring propagation over termination or chain transfer reactions rsc.org. Conversely, in certain copolymerization systems involving VNB, it has been observed that the molar mass of the copolymer decreases as the concentration of the comonomer (VNB) in the reaction medium increases researchgate.net. This suggests that at higher VNB concentrations, chain transfer reactions involving VNB might become more significant, leading to lower molecular weights researchgate.net. The low reactivity of VNB and potential steric hindrance at higher concentrations can also impact the polymerization rate and chain growth researchgate.net.

Further dedicated studies on the homopolymerization of VNB across a range of monomer concentrations would be necessary to fully elucidate this relationship for specific catalyst systems.

Challenges in Polymerization of Functionalized Norbornenes

The polymerization of functionalized norbornenes, including VNB with its pendant vinyl group, presents several challenges compared to the polymerization of unsubstituted norbornene. The presence of functional groups can interfere with the catalyst, leading to reduced activity, chain transfer, or termination norbornene.ruresearchgate.netrsc.org.

For VNB, the exocyclic vinyl group can act as a reactive site for chain transfer reactions, which can limit the molecular weight of the polymer researchgate.net. Additionally, the bulky nature of the VNB monomer and the potential for the vinyl group to coordinate to the metal center can lead to increased steric hindrance around the active site, slowing down the complexation and insertion rates researchgate.netresearchgate.net.

The incorporation of functional groups into the skeleton of vinylic addition polynorbornenes is generally considered a difficult task due to the often reluctant homo- and copolymerization of substituted norbornenes uva.es. Developing catalyst systems that are tolerant of and selective in the presence of various functional groups remains an active area of research norbornene.rucolab.ws. Despite these challenges, progress has been made, with certain palladium-based catalysts demonstrating the ability to homopolymerize VNB to high molecular weights while preserving the pendant vinyl group researchgate.net.

Copolymerization Studies Involving VNB

Copolymerization of VNB with other monomers is a significant route to synthesize polymers with tailored properties. The presence of both endocyclic and exocyclic double bonds in VNB allows for its incorporation into polymer chains through different mechanisms and with varying regioselectivity, depending on the comonomer and catalyst system employed. Copolymerization studies involving VNB have been conducted with various monomers, including ethylene, norbornene, and other cyclic dienes uva.esresearchgate.netresearchgate.netnih.govrsc.orgmdpi.com.

Ethylene Copolymerization with VNB

The copolymerization of ethylene with this compound is a well-studied area, largely driven by the desire to produce functionalized polyolefins, particularly EPDM-type elastomers researchgate.netresearchgate.netnih.govrsc.orgmdpi.com. This copolymerization is typically carried out using Ziegler-Natta or metallocene catalyst systems researchgate.netmdpi.com.

Studies using zirconocene/methylaluminoxane catalyst systems have shown that the copolymerization of ethylene with VNB occurs with regioselective insertion of the endocyclic double bond of VNB into the copolymer chain acs.orgresearchgate.netresearchgate.net. This leaves the exocyclic vinyl double bond as a pendant unsaturation on the ethylene-VNB copolymer acs.orgresearchgate.netresearchgate.net. The resulting copolymers contain mostly isolated VNB sequences researchgate.net.

Non-metallocene oxovanadium(V) complexes activated with ethylaluminum dichloride (Et₂AlCl) have also been shown to be efficient catalysts for the copolymerization of ethylene with VNB, yielding copolymers with high comonomer content and high molecular weight nih.govmdpi.com. For example, oxovanadium(V) complexes with [ONNO]-type and [ONN]-type ligands produced ethylene-VNB copolymers with VNB incorporations of up to 33.0 mol % and weight-average molecular weights up to 86.4 kDa nih.gov.

The incorporation of VNB into ethylene copolymers provides reactive pendant vinyl groups that can be further functionalized, for example, through epoxidation or hydroformylation, to introduce polar groups and modify the polymer properties acs.orgresearchgate.netresearchgate.netrsc.orgnih.gov. The level of VNB incorporation and the molecular weight of the ethylene-VNB copolymers can be influenced by the catalyst structure, cocatalyst, and polymerization conditions nih.govrsc.org.

Data from ethylene/VNB copolymerization using oxovanadium(V) complexes highlight the achievable VNB incorporation and molecular weights:

| Catalyst Type | VNB Incorporation (mol %) | Mw (kDa) | PDI |

| [ONNO]-type Ov(V) | 33.0 | 86.4 | < 2.3 |

| [ONN]-type Ov(V) | 33.0 | 86.4 | < 2.3 |

Table 1: Ethylene/VNB Copolymerization Results with Oxovanadium(V) Catalysts nih.govmdpi.com

Another study using half-metallocene zirconium(IV) catalysts reported high VNB incorporations up to 40.6% in ethylene copolymerization, with high catalytic activities rsc.org.

The influence of VNB concentration on molecular weight has also been noted in ethylene copolymerization, where increasing VNB concentration in the reaction medium was found to decrease the molar mass of the resulting copolymer researchgate.net.

Norbornene Copolymerization with VNB

Copolymerization of norbornene (NB) with VNB can be achieved through different mechanisms, notably ring-opening metathesis polymerization (ROMP) and vinylic addition polymerization.

In ROMP, VNB can act as a reversible deactivation chain-transfer monomer (RDCTM), enabling the production of branched polynorbornene derivatives with controlled chain structures. acs.orgacs.org The terminal alkene of VNB primarily undergoes α-addition during the cross-metathesis process, facilitating quasiliving polymerization. acs.orgacs.org Copolymerization of VNB with various norbornene derivatives, including simple norbornene (M3), monosubstituted (M4), and disubstituted (M5) norbornenes, using Grubbs generation 3 catalyst (G3) has been shown to result in polymers with decreased molecular weights compared to their linear counterparts. acs.org The distribution of VNB units, which serve as branching points, is directly related to the monomer distribution during copolymerization and can be tuned by adjusting reactivity ratios. acs.orgacs.org

Vinylic addition copolymerization of NB and VNB can also be carried out using cationic η³-allyl palladium catalysts. researchgate.net These reactions can yield copolymers with high weight-average molecular weights. researchgate.net Studies have indicated that both the exo and endo isomers of VNB can be incorporated into the copolymer chain during vinylic addition polymerization with norbornene. researchgate.net The actual content of VNB in the polymer is often proportional to its feeding content. researchgate.net

Terpolymerization with Ethylene and Norbornene

Terpolymerization of ethylene (E), norbornene (N), and VNB allows for the synthesis of polymers with tailored properties, including those relevant to ethylene-propylene-diene monomer (EPDM) rubber production, although VNB is an isomer of the more commonly used ethylidene norbornene (ENB) in EPDM. google.com

Metallocene catalysts, such as MAO-activated ansa-metallocene Ph₂C(Flu)(Cp)ZrCl₂ (1), have been used for the terpolymerization of ethylene, norbornene, and VNB. researchgate.net With such catalysts, VNB is typically incorporated selectively via its cyclic double bond, leaving the vinyl group unreacted and available for further modification. researchgate.netresearchgate.net NMR spectroscopy can be used to determine the distribution of monomers within the terpolymer chain. researchgate.net Studies have shown that the catalyst system can produce mainly isolated VNB sequences. researchgate.net No significant selectivity towards the reactivity of the endo or exo isomers of VNB has been observed in some terpolymerization systems. researchgate.net

The incorporation of VNB into ethylene-norbornene copolymers can lead to cross-linked elastomers at low comonomer incorporation levels. researchgate.net At higher VNB concentrations in the reaction medium, amorphous copolymers can be obtained, with the vinyl group remaining unreacted. researchgate.net The molecular weight of the resulting terpolymer can decrease as the concentration of the comonomer (VNB) in the product increases. researchgate.net

Terpolymerization of ethylene with VNB and other cyclic olefins like norbornene using specific palladium complexes has also been explored, demonstrating the potential for enhanced mechanical properties in the resulting terpolymers. rsc.orgrsc.org

Reactivity Ratios in Copolymerization

Reactivity ratios are crucial for understanding the kinetics of copolymerization and predicting the composition and sequence distribution of monomers in the resulting polymer chain. For VNB copolymerizations, these ratios highlight the relative reactivity of VNB compared to the comonomer.

In the ROMP copolymerization of VNB with different norbornene isomers, distinct reactivity ratios have been observed. For example, with one norbornene derivative (M1), the reactivity ratios were determined to be rM1 = 0.60 ± 0.06 and rVNB = 2.15 ± 0.29. acs.org These values suggest a system approximating ideal copolymerization (rM1 × rVNB ≈ 1), where VNB is consumed slightly faster than M1 initially, leading to relatively homogeneous branch distribution. acs.org In contrast, with the endo-isomer M2, the reactivity ratios were significantly different: rM2 = 0.03 ± 0.02 and rVNB = 11.20 ± 3.02. acs.org This large difference indicates that VNB is consumed much faster than M2, resulting in branch points aggregated at the early stages of copolymerization, potentially forming star-like branches. acs.org

In vinylic addition copolymerization of norbornene (NB) and VNB using certain cationic palladium complexes, reactivity ratios have been determined using methods like Fineman-Ross. uva.es For one such complex (4-BF₄), the values were rNB = 2.49 and rVNB = 0.22. uva.es For another complex (5-BArF₄), the values were rNB = 2.26 and rVNB = 0.06. uva.es In both cases, the reactivity ratio for norbornene is higher than that for VNB, indicating that the copolymers are richer in norbornene units. uva.es These values deviate from those of ideal random copolymers, suggesting a composition drift in the polymer backbone. uva.es

The reactivity ratios in ethylene/propylene (B89431)/diene terpolymerizations, including those with VNB, can influence the insertion rate of ethylene and propylene into the polymer backbone. mdpi.com

Here is a table summarizing some reported reactivity ratios:

| Comonomer 1 | Comonomer 2 (VNB) | Catalyst System | r₁ | r₂ (rVNB) | Reference |

| M1 (Norbornene derivative) | VNB | ROMP (G3) | 0.60 ± 0.06 | 2.15 ± 0.29 | acs.org |

| M2 (endo-Norbornene isomer) | VNB | ROMP (G3) | 0.03 ± 0.02 | 11.20 ± 3.02 | acs.org |

| Norbornene (NB) | VNB | Cationic Pd complex (4-BF₄) | 2.49 | 0.22 | uva.es |

| Norbornene (NB) | VNB | Cationic Pd complex (5-BArF₄) | 2.26 | 0.06 | uva.es |

Branching Control in Copolymerization

Control over branching is a significant aspect of VNB copolymerization, particularly when VNB is used as a branching agent. In ROMP, VNB's ability to act as an RDCTM allows for the creation of branched polymers with controlled structures. acs.orgacs.org The VNB units incorporated into the polymer backbone serve as branching points. acs.orgacs.org The distribution of these branch points is directly determined by the monomer distribution during copolymerization, which can be influenced by the reactivity ratios of the comonomers. acs.orgacs.org By tuning these reactivity ratios through the selection of different comonomers, the branch distribution along the polymer chains can be controlled. acs.orgacs.org For instance, an ideal-like copolymerization system (e.g., VNB with M1) can lead to relatively homogeneous branch distribution, while a system with largely different reactivity ratios (e.g., VNB with M2) can result in branches aggregated at the beginning of the polymer chains, forming star-like structures. acs.org

The concentration of VNB also plays a role in branching. Increasing the loading of VNB can lead to a decrease in the number-average molecular weight (Mn) of the resulting polymers, which is consistent with VNB's function as a chain-transfer agent. acs.org The incorporation of branched moieties into polymer structures can influence properties such as glass transition temperature (Tg). rsc.org

Other Polymerization Mechanisms (e.g., Cationic Polymerization)

Besides ROMP and vinylic addition polymerization, VNB can also undergo other polymerization mechanisms, including cationic polymerization. Cationic polymerization involves the generation of carbocation intermediates to initiate and propagate polymer chains. youtube.comwikipedia.org Monomers suitable for cationic polymerization typically contain electron-rich double bonds or heteroatoms. wikipedia.org

Studies on the cationic polymerization of norbornene derivatives, including VNB, have been conducted using various catalyst systems, such as those based on boranes like B(C₆F₅)₃. acs.orgfigshare.comnsc.ru In the presence of B(C₆F₅)₃ combined with co-initiators like caprylic acid, 1-phenylethanol, or water, cationic polymerization of VNB can occur, yielding polymers with high molecular weights. acs.orgfigshare.comnsc.ru Unlike some other norbornene derivatives that undergo transannular polymerization under these conditions, VNB typically forms addition-type polymers via cationic polymerization. acs.orgfigshare.comnsc.ru

It has been observed that the structure of the polymer main chain units in cationic polymerization depends on the nature of the monomer. acs.orgfigshare.comnsc.ru For VNB, the reaction proceeds by opening of the endo double bond, and the repeat units contain the pendant vinyl group. researchgate.net However, at higher temperatures, cationic polymerization of VNB can lead to largely cross-linked products. researchgate.net BF₃·OEt₂-based catalysts have been found to be less active for cationic polymerization of VNB compared to systems containing B(C₆F₅)₃, producing polymers predominantly containing addition (vinyl) units. acs.orgfigshare.comnsc.ru

Chemical Transformations and Derivatization of 5 Vinyl 2 Norbornene and Its Polymers

Isomerization Reactions of VNB

Isomerization of VNB primarily involves the rearrangement of its vinyl group. This process is of particular interest due to its role in the production of ENB.

Isomerization to 5-Ethylidene-2-norbornene (ENB)

The isomerization of VNB to ENB is a crucial industrial process for producing a key monomer for EPDM rubber rhhz.netacs.org. This transformation involves the migration of the double bond in the vinyl group to form an ethylidene group attached to the norbornene ring .

Catalytic Systems for Isomerization (e.g., Alkali Metal Hydride/Amine, Sodium-Coated Catalysts)

Various catalytic systems have been developed for the isomerization of VNB to ENB. One effective system utilizes a combination of an alkali metal hydride and an amine acs.orgresearchgate.netacs.org. Studies have shown that among various amines tested, aliphatic 1,2-diamines exhibit significant activity for this isomerization acs.orgresearchgate.netacs.org. The activity of the alkali metal hydride in this system has been observed to increase with the increasing size of the alkali metal, following the trend KH > NaH > LiH acs.orgresearchgate.netacs.org.

Solid base catalysts, such as alkali metals supported on materials like alumina, silica (B1680970) gel, or active carbon, have also been reported as isomerization catalysts acs.org. However, these solid catalysts can present handling challenges due to their pyrophoric nature and loss of activity upon exposure to air acs.org.

More recently, sodium-coated metal oxide catalysts, particularly those supported on neutral or basic γ-Al₂O₃, have demonstrated high activity for the isomerization of VNB to ENB, achieving quantitative conversion at room temperature researchgate.net. The high catalytic activity of these sodium-coated catalysts is attributed to the presence of both strong basic sites and one-electron donor sites on the support material researchgate.net.

Mechanistic Investigations of Isomerization

Mechanistic studies on the isomerization of VNB to ENB catalyzed by alkali metal hydride/amine systems suggest that the reaction proceeds through a radical mechanism acs.orgnih.gov. Investigations utilizing electron paramagnetic resonance (EPR) and UV-vis spectroscopy on the active species support this proposed mechanism acs.orgnih.gov. The active catalytic system is often associated with a purple color and exhibits a strong absorption band in the UV-vis spectrum acs.org. While a carbanionic mechanism is generally known for VNB isomerization, it appears not to be the primary pathway for the isomerization mediated by catalytic systems comprising ethylenediamine (B42938) (EDA) and an alkali metal hydride acs.org.

Hydrogenation of VNB and Poly(5-vinyl-2-norbornene)

Hydrogenation reactions can target the double bonds present in VNB and its polymers, leading to saturated or partially saturated derivatives.

Selective Hydrogenation of Double Bonds

This compound (B46002) contains two types of double bonds: the highly reactive strained norbornene ring double bond and the less reactive vinyl group double bond. Selective hydrogenation can be achieved to target one type of double bond over the other.

Studies on the liquid-phase hydrogenation of VNB in the presence of a palladium catalyst (e.g., Pd/γ-Al₂O₃) have shown that the process can be complex, proceeding through intermediate products like 2-vinylnorbornanes and 2-ethylidenenorbornanes before forming the final saturated product, 2-ethylnorbornanes researchgate.netresearchgate.net. Interestingly, isomerization of the vinyl group to the ethylidene group in intermediates on the catalyst surface plays a significant role in a hydrogen atmosphere researchgate.netrjdentistry.com.

Selective hydrogenation of the endocyclic (norbornene) double bond of VNB to form 2-vinylnorbornane can be achieved with high selectivity (up to 95%) and high VNB conversion (above 99%) using a system of hydrazine (B178648) hydrate (B1144303) in the presence of an oxidant (oxygen or air) and a hydrazine hydrate decomposition catalyst like Pd/C or copper salts researchgate.netcolab.ws.

Hydrogenation of poly(this compound) (PVNB) can be performed to modify its properties researchgate.net. This modification typically targets the double bonds in the polymer side chains or the main chain, depending on the polymerization method. Hydrogenation of PVNB has been reported using reagents such as p-toluenesulfonyl hydrazide researchgate.net.

Impact on Gas-Transport Properties of Polymers

Modification of poly(this compound) through hydrogenation can significantly influence its gas-transport properties researchgate.netresearchgate.net. Hydrogenation of PVNB has been shown to lead to an enhancement of gas permeability researchgate.netresearchgate.net. This increase in permeability can occur with a minimal decrease in selectivity for certain gas pairs researchgate.netresearchgate.net. The influence of chemical modification, including hydrogenation, on the gas permeability of hydrocarbons in PVNB has been investigated osti.gov. Hydrogenation of polynorbornenes with functionalized side groups has also been shown to promote packaging efficiency, which affects permeation and permselectivity coefficients acs.org.

Functionalization of Poly(this compound)

Poly(this compound) (PVNB), synthesized via the selective addition polymerization of the endocyclic double bond of VNB, possesses reactive pendant vinyl groups along its chain. researchgate.net This provides a platform for various post-polymerization functionalization reactions without disrupting the main polymer chain structure. x-mol.com These modifications have been shown to occur in high yields (≥80%) with functionalization degrees up to 99%. x-mol.com

Epoxidation of Pendant Vinyl Groups

The pendant vinyl groups in PVNB can undergo epoxidation, a reaction that converts the carbon-carbon double bond into an epoxide ring. This transformation introduces a polar, reactive functional group onto the polymer. Epoxidation of PVNB has been successfully achieved using reagents such as m-chloroperoxybenzoic acid (MCPBA). x-mol.comresearchgate.net Quantitative epoxidation of PVNB has been reported using MCPBA. rscf.ru The resulting epoxidized polynorbornenes, such as poly(5-oxiranyl-2-norbornene) (O-PVNB), can serve as precursors for further reactions, including crosslinking with diamines to form high-strength polymeric materials with high glass transition temperatures (> 300 °C) and thermal stability. rscf.ru

Cyclopropanation of Double Bonds

Cyclopropanation involves the addition of a carbene equivalent across a carbon-carbon double bond, forming a three-membered ring. This reaction can be applied to the double bonds present in PVNB.

Cyclopropanation of PVNB has been carried out using diazomethane (B1218177) in the presence of a palladium catalyst. x-mol.comresearchgate.net Diazomethane is a common reagent for cyclopropanation, often employed with transition metal catalysts like palladium(II) acetate. thieme-connect.de This method allows for the introduction of cyclopropane (B1198618) rings onto the polymer structure. The cyclopropanation of PVNB using diazomethane in the presence of a Pd-catalyst has been reported to occur in high yields (≥80%) with a degree of functionalization up to 99%. x-mol.com The resulting poly(5-cyclopropyl-2-norbornene) (Cp-PVNB) has been synthesized via this method. researchgate.net

While vinyl addition polymerization of VNB primarily involves the endocyclic double bond, leaving the vinyl group intact, some research explores selective reactions with the endocyclic double bond in other contexts or with different polymerization mechanisms. However, for PVNB synthesized via vinyl addition through the endocyclic bond, the available double bonds for post-polymerization cyclopropanation are primarily the pendant vinyl groups. The cyclopropanation discussed in the context of PVNB functionalization typically refers to the modification of these pendant vinyl groups. x-mol.comresearchgate.net

Catalytic Cyclopropanation with Diazomethane

Thiol-ene Reactions

Thiol-ene reactions are click chemistry reactions between a thiol (R-SH) and an alkene, forming a thioether. wikipedia.org This reaction proceeds via a radical or Michael addition mechanism and is known for its high yield, stereoselectivity, and efficiency under mild conditions. wikipedia.org Thiol-ene reactions can be used for the post-polymerization modification of polymers containing carbon-carbon double bonds, such as PVNB. researchgate.net Applying thiol-ene chemistry to PVNB allows for the introduction of sulfur-containing groups into the polymer side chains. rscf.ru Thioacetic acid has been used as a thiol source in thiol-ene reactions with PVNB, initiated by AIBN. x-mol.comresearchgate.net These reactions have been shown to achieve high functionalization degrees. x-mol.com

Hydrogermylation

Hydrogermylation is an addition reaction between a germanium hydride (Ge-H) and an alkene or alkyne, resulting in the formation of a carbon-germanium bond. researchgate.net This reaction can be applied to the pendant vinyl groups of PVNB to introduce organogermanium functionalities into the polymer structure. The modification of addition poly(this compound) by hydrogermylation has been studied. researchgate.netjournaltocs.ac.uk Triethylgermane has been used as a model germane (B1219785) in the catalytic hydrogermylation of PVNB, utilizing an (NHC)Pt complex as a catalyst. journaltocs.ac.uk This method allows for the synthesis of high molecular weight soluble polymers containing modified units. journaltocs.ac.uk Optimization of the reaction conditions has enabled the incorporation of 60-65% of modified units. journaltocs.ac.uk

Hydrosilylation

Hydrosilylation is a significant reaction for incorporating silicon-containing groups into organic molecules, including polymers. For poly(this compound) (PVNB), hydrosilylation of the pendant vinyl groups offers a route to silicon-substituted polynorbornenes. rsc.orgrsc.org Traditional hydrosilylation catalysts, such as those based on Rh and Pt (like Karstedt's catalyst), have shown high activity in the hydrosilylation of alkenyl groups in the side chains of vinyl-addition polymers. rsc.orgrsc.org However, their use with high-molecular-weight PVNB often leads to insoluble or cross-linked polymers. rsc.orgrsc.org

Recent research has explored the use of (NHC)Pt-complexes (where NHC is an N-heterocyclic carbene ligand) as catalysts for the hydrosilylation of PVNB with silanes like pentamethyldisiloxane. rsc.orgrsc.orgrscf.ru While these catalysts may be less active than traditional ones, they have successfully yielded soluble modified vinyl-addition polymers. rsc.orgrsc.org Tuning the NHC ligand size and the nature of the aryl group can lead to catalysts that achieve high selectivities and conversions (>90%) of the vinyl groups in PVNB. rsc.org This approach provides a simpler method for synthesizing silicon-substituted addition polynorbornenes under mild conditions. rscf.ru

Hydrosilylation has also been demonstrated as a crosslinking method for EPDM rubber containing VNB as a diene component. Platinum catalysts have been found to be more efficient than rhodium catalysts for achieving high gel content (vulcanization) in such systems. google.com

Here is a table summarizing some hydrosilylation results:

| Polymer | Silane | Catalyst | Conversion (%) | Solubility | Reference |

| PVNB | Pentamethyldisiloxane | Karstedt's catalyst | >80-90 | Insoluble | rsc.orgrsc.org |

| PVNB | Pentamethyldisiloxane | Rh catalyst | Lower activity | Insoluble | rsc.orgrsc.org |

| PVNB | Pentamethyldisiloxane | (NHC)Pt-complexes | >90 | Soluble | rsc.orgrsc.org |

| PVNB | Trimethoxysilane | Platinum compound + Ammonium (B1175870) salt | 98-99 | Soluble | google.com |

| EPDM (with VNB) | Silicon hydride | Platinum catalyst | High gel content | Vulcanized | google.com |

| EPDM (with VNB) | Silicon hydride | Wilkinson's catalyst (Rhodium) | Lower gel content | Vulcanized | google.com |

Cross-Metathesis of Pendant Vinyl Groups

For polymers of VNB obtained via ring-opening metathesis polymerization (ROMP), the vinyl groups are pendant to the main chain. researchgate.netresearchgate.net These pendant vinyl groups can undergo post-polymerization modification through cross-metathesis reactions. researchgate.netresearchgate.net This technique allows for the introduction of various functionalities by reacting the pendant vinyl groups with other olefins in the presence of appropriate metathesis catalysts, such as Hoveyda-Grubbs type ruthenium alkylidene complexes. researchgate.netresearchgate.net Examples of co-reactants for cross-metathesis of pendant vinyl groups in poly(vinylnorbornene) include cis-1,4-diacetoxybut-2-ene, 5-hexenyl acetate, allyl acetoacetate, and allyltrimethylsilane. researchgate.netresearchgate.net

Ene-yne Cross-Metathesis

Ene-yne metathesis is a catalytic reaction between an alkene and an alkyne, typically catalyzed by ruthenium complexes, to form 1,3-dienes. beilstein-journals.orgorganic-chemistry.org Functionalization of poly(vinylnorbornene) via ene-yne cross-metathesis of the pendant vinyl groups with alkynes has been demonstrated. researchgate.netresearchgate.net For instance, reactions with (4-fluorophenyl)acetylene and (2,4-difluorophenyl)acetylene have been successfully accomplished. researchgate.netresearchgate.net This method provides a way to incorporate alkyne-derived structures into the polymer side chains.

Post-Polymerization Modifications for Tailored Properties

Beyond hydrosilylation and metathesis, the pendant vinyl groups in PVNB allow for a variety of other post-polymerization modifications to tailor the polymer's properties. researchgate.netresearchgate.net These modifications can introduce different functional groups, leading to materials with enhanced or specific characteristics. Examples of such modifications include hydrogenation, epoxidation, cyclopropanation, and thiol-en reactions. researchgate.netresearchgate.net

Hydrogenation: Hydrogenation of PVNB can be carried out using reagents like p-toluenesulfonyl hydrazide, resulting in saturated backbones. researchgate.netresearchgate.net

Epoxidation: Epoxidation of the vinyl groups can be achieved using peroxy acids, such as m-chloroperoxybenzoic acid (MCPBA), leading to epoxidized polynorbornenes. researchgate.netresearchgate.netrscf.ru These epoxidized polymers can then be crosslinked, for example, by reaction with aromatic diamines under heating, to form high-strength polymeric materials with high glass transition temperatures and thermal stability. rscf.ru

Cyclopropanation: Cyclopropanation of PVNB can be performed using diazomethane in the presence of a palladium catalyst. researchgate.netresearchgate.net

Thiol-en reactions: Thiol-en reactions, utilizing a thiol source like thioacetic acid and an initiator such as AIBN, can also be used to modify the pendant vinyl groups. researchgate.netresearchgate.net

These post-polymerization strategies, applied to the readily available PVNB, enable the creation of modified polymers with diverse structural elements in their side groups, impacting properties like gas transport. researchgate.netresearchgate.netrsc.org

Addition Reactions

The presence of both a strained norbornene double bond and a vinyl group in this compound allows for various addition reactions. cymitquimica.com The reactivity of these double bonds can differ depending on the reaction conditions and reagents.

Electrophilic Addition (e.g., with Formic Acid)

Electrophilic addition is a characteristic reaction of alkenes. This compound undergoes electrophilic addition reactions. researchgate.net For example, the reaction of this compound with formic acid, followed by hydrolysis, results in the formation of norbornanol derivatives. oup.comnii.ac.jp Specifically, this reaction yields 6-vinyl-exo-2-norbornanol and 5-vinyl-exo-2-norbornanol. oup.comnii.ac.jp This demonstrates the susceptibility of the norbornene ring double bond to electrophilic attack under these conditions.

Here is a table summarizing the products of the reaction of this compound with formic acid:

| Reactant | Reagent | Conditions | Major Products | Reference |

| This compound | Formic Acid | Followed by hydrolysis | 6-vinyl-exo-2-norbornanol, 5-vinyl-exo-2-norbornanol | oup.comnii.ac.jp |

Advanced Characterization Techniques in Vnb Research

Spectroscopic Analysis

Spectroscopic methods probe the interaction of electromagnetic radiation with VNB molecules, yielding data on their vibrational modes, electronic transitions, and nuclear environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, DOSY NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of VNB and its reaction products. Both ¹H NMR and ¹³C NMR are critical for distinguishing isomers, such as the endo and exo forms, based on their unique chemical shifts and coupling constants.

¹H NMR spectroscopy provides information on the different proton environments within the VNB molecule. Analysis of the chemical shifts and splitting patterns allows for the assignment of specific signals to protons on the norbornene ring and the vinyl group. For instance, characteristic resonances for the endocyclic double bond protons have been observed between δ₁H = 6.10 ppm and δ₁H = 6.05 ppm, while resonances for the exocyclic vinyl double bond protons appear at δ₁H = 5.42 ppm and δ₁H = 5.19 ppm, corresponding to the cis/trans configurations. rsc.org ¹H NMR is also used to monitor the conversion of monomers in polymerization reactions and to characterize the terminal alkenes in resulting polymers. rsc.orgacs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their electronic environment, enabling differentiation between similar structures and confirmation of reaction outcomes. psu.edu ¹³C NMR spectra of VNB and its derivatives are used to assign carbon peaks and determine the endo/exo isomer ratios. psu.edu

Diffusion-Ordered Spectroscopy (DOSY) NMR is employed to investigate the diffusion behavior of molecules in solution. This technique is particularly useful for characterizing polymers derived from VNB, helping to confirm the successful copolymerization of different monomers by showing that proton signals from different units share the same diffusion coefficient. rsc.orgacs.orgresearchgate.net DOSY NMR analysis of copolymers suggests their random sequence distribution. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in VNB and to monitor changes in these groups during chemical reactions, such as polymerization. The technique measures the absorption of infrared light by the molecule, providing a spectrum of vibrational frequencies characteristic of the chemical bonds present. FTIR characterization of VNB polymerization has shown that addition polymerization often occurs primarily via the more strained endocyclic vinylene bond, leaving the exocyclic vinyl bond intact. researchgate.net The disappearance of specific absorption bands, such as the band at 906 cm⁻¹ associated with the norbornene double bond, can indicate the progress of polymerization through this site. researchgate.net FTIR is also used to track vinyl group consumption and crosslink formation in polymer networks. The infrared spectrum of VNB is used as a characteristic identifier. thermofisher.comfishersci.ca FTIR spectroscopy has also been used to investigate the gaseous pyrolysis products of ethylene-propylene-diene rubber (EPDM) containing VNB-derived units. researchgate.net

Mass Spectrometry (MALDI-ToF, GC-MS)

Mass spectrometry provides information on the mass-to-charge ratio of ions, which is invaluable for identifying compounds, determining their molecular weight, and analyzing fragmentation patterns to deduce structural details.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS is widely used for the analysis of VNB, particularly for assessing its purity and identifying impurities or reaction byproducts. nih.govd-nb.infofxcsxb.com GC-MS analysis has been used to monitor the conversion and regioselectivity of reactions involving VNB. rsc.org The identification of products based on their MS fragmentation patterns can be complex, especially for isomeric compounds, due to the potential for similar spectra. uva.nl

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-ToF MS) is a soft ionization technique often used for analyzing larger molecules, such as polymers. While primarily applied to polymers and other complex mixtures, MALDI-ToF MS can provide information on the molecular weight distribution of VNB-derived polymers. researchgate.netuva.nl Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has also been mentioned in the context of analyzing materials related to VNB research, likely for elemental analysis, although its direct application to VNB itself is less common in the provided context. rsc.org

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the spectrum. This technique is useful for studying electronic transitions within molecules and can be applied to VNB, particularly in the context of monitoring reactions involving species that absorb in this range or assessing the purity of samples by detecting impurities with characteristic UV-Vis absorbance. nih.govresearchgate.net UV-Vis experiments have been used in mechanistic investigations of VNB isomerization. nih.gov UV-Vis spectroscopy can also be used to analyze catalysts or residues in VNB-related processes. researchgate.net While some references discuss the use of UV-Vis for analyzing 5-ethylidene-2-norbornene (ENB), a structural isomer of VNB, particularly for monitoring impurity levels, the principle can be extended to VNB if relevant chromophores are present or introduced. uni-freiburg.degoogle.com

Chromatographic Techniques

Chromatographic techniques are essential for separating components in a mixture, allowing for the analysis and quantification of individual compounds.

Gas Chromatography (GC) and GC-MS

Gas Chromatography (GC) is a primary technique for analyzing volatile and semi-volatile compounds like VNB. It separates components based on their boiling points and interaction with a stationary phase within a column. GC is used to monitor the purity of VNB, assess conversion in reactions, and determine the ratio of endo and exo isomers. thermofisher.comd-nb.info GC analysis with specific columns, such as HP-5 columns, is used to monitor conversion. The assay percentage of VNB is often determined by GC. fishersci.ca

GC-MS, as discussed in Section 5.1.3, combines GC separation with MS detection, providing both retention time information from GC and mass spectral data from MS, which aids in the definitive identification and quantification of components in complex mixtures related to VNB. rsc.orgnih.govd-nb.infofxcsxb.com GC-MS analysis is employed for analyzing reaction mixtures and identifying various isomers, including diastereomers and regioisomers. rsc.org

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for characterizing polymers based on their molecular size or molecular weight distribution. intertek.com, researchgate.net In GPC, a polymer sample is dissolved in a suitable solvent and passed through a column packed with porous material. intertek.com Larger molecules elute first as they cannot enter the pores, while smaller molecules penetrate the pores and have a longer elution time. researchgate.net This separation allows for the determination of various molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI). intertek.com

GPC analysis has been applied to study polymers derived from VNB. For instance, GPC was used to characterize branched block copolymers produced via ring-opening metathesis polymerization (ROMP) using VNB as a reversible deactivation chain-transfer monomer. acs.org The GPC traces showed unimodal peaks, indicating controlled polymerization. acs.org In another study, GPC analysis of addition poly(5-vinyl-2-norbornene) (PVNB) and its modified derivatives was performed using chloroform (B151607) as the eluent and polystyrene standards for calibration. researchgate.net This allowed for the determination of molecular mass and polydispersity. researchgate.net GPC with a multi-angle light scattering (MALS) detector can also be used to determine the absolute molecular weight of polymers. acs.org, intertek.com

Research findings using GPC/SEC in VNB polymerization include:

Copolymerization of norbornene and VNB using palladium catalysts resulted in copolymers with different compositions and molecular weights, characterized by GPC. researchgate.net

In ROMP of branched block copolymers using VNB, increasing monomer concentration was hypothesized to increase polymerization viscosity, leading to lower chain-transfer efficiency and consequently larger Mn and PDI as observed by GPC. acs.org

Thermal Analysis (e.g., TGA, DSC)